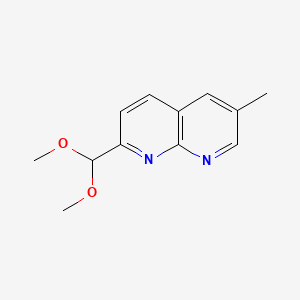

2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine

Description

Properties

IUPAC Name |

2-(dimethoxymethyl)-6-methyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8-6-9-4-5-10(12(15-2)16-3)14-11(9)13-7-8/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLITSAOGZOQKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C1)N=C(C=C2)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673620 | |

| Record name | 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-56-2 | |

| Record name | 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of a specific derivative, 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine. While experimental data for this particular compound is limited in publicly available literature, this document consolidates known information and provides a framework for its synthesis and characterization based on established methodologies for related compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration and application of novel heterocyclic compounds.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a fused bicyclic system of two pyridine rings. The core 1,8-naphthyridine structure is of significant interest due to its versatile biological activities.[1][2][3] The substituents at the 2- and 6-positions—a dimethoxymethyl group and a methyl group, respectively—are expected to modulate the compound's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles. The dimethoxymethyl group can serve as a protected aldehyde, offering a handle for further synthetic transformations, while the methyl group can influence solubility and metabolic stability.

Physicochemical Properties

Precise experimental determination of all physicochemical properties for this compound is not extensively documented. The following table summarizes available data, including predicted values, to provide a foundational profile for this compound.

| Property | Value / Predicted Value | Source / Method |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [Chemical Supplier Data] |

| Molecular Weight | 218.25 g/mol | [Chemical Supplier Data] |

| CAS Number | 1203499-56-2 | [Chemical Supplier Data] |

| Appearance | Solid (predicted) | General observation for similar compounds |

| Melting Point | Not available. | Experimental determination required.[4][5][6][7] |

| Boiling Point | 303.5 ± 37.0 °C (Predicted) | [Computational Prediction] |

| Solubility | Insoluble in water (predicted). Soluble in organic solvents like DMSO and DMF. | General solubility trends for naphthyridines.[8][9][10][11][12] |

| pKa | Not available. | Experimental determination required.[13][14][15][16][17] |

| logP (calculated) | 2.22960 (XLogP3) | [Computational Prediction] |

| Density | 1.154 ± 0.06 g/cm³ (Predicted) | [Computational Prediction] |

Causality Behind Property Predictions

-

Solubility: The predominantly aromatic and hydrocarbon structure suggests low solubility in polar solvents like water. The presence of nitrogen and oxygen atoms may impart some polarity, but the overall molecule is expected to be more soluble in organic solvents.[8][9][10][11][12]

-

logP: The positive calculated logP value indicates a higher preference for a lipophilic environment over an aqueous one, which is a critical parameter in predicting drug absorption and membrane permeability.[18][19][20]

Synthesis and Characterization

Proposed Synthetic Workflow

A potential synthetic pathway could involve the condensation of a 2-amino-6-methylnicotinaldehyde derivative with a compound containing an activated methylene group, followed by the introduction or modification of the dimethoxymethyl moiety.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol for Synthesis (Generalized)

-

Step 1: Synthesis of a Suitable Precursor. A substituted 2-aminopyridine, such as 2-amino-6-methylnicotinaldehyde, would be a key starting material. This can often be synthesized from commercially available pyridines through a series of functional group manipulations.

-

Step 2: Condensation and Cyclization. The amino-aldehyde precursor is reacted with a compound containing an active methylene group (e.g., a malonate derivative) in the presence of a base catalyst. The reaction mixture is typically heated to facilitate the condensation and subsequent intramolecular cyclization to form the 1,8-naphthyridine ring.

-

Step 3: Introduction of the Dimethoxymethyl Group. If not already incorporated, the dimethoxymethyl group can be introduced. This might involve the conversion of a precursor functional group (e.g., an aldehyde) to the acetal under acidic conditions with methanol.

-

Step 4: Purification. The crude product is purified using standard techniques such as column chromatography on silica gel.

-

Step 5: Characterization. The structure and purity of the final compound are confirmed by spectroscopic methods.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, a singlet for the methyl group, a singlet for the methoxy protons, and a signal for the acetal proton. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the 1,8-naphthyridine ring system.[21][22]

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eight carbons of the naphthyridine core, the methyl carbon, the methoxy carbons, and the acetal carbon.[21][22]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (218.25 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H aromatic and aliphatic stretching, C=N and C=C stretching of the aromatic rings, and C-O stretching of the acetal group.

Potential Applications in Drug Discovery

The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents.[1][2][3] Derivatives have demonstrated a broad spectrum of biological activities, including:

-

Anticancer Activity: Some 1,8-naphthyridine derivatives act as topoisomerase inhibitors or kinase inhibitors, crucial targets in cancer therapy.[3]

-

Antimicrobial Activity: The foundational quinolone antibiotics, such as nalidixic acid, are based on a related naphthyridinone core, highlighting the potential of this scaffold in developing new anti-infective agents.

-

Anti-inflammatory and Analgesic Effects: Various derivatives have shown promise in modulating inflammatory pathways.

The specific biological activity of this compound has not been reported. However, its structure suggests it could be a valuable intermediate for the synthesis of a library of compounds to be screened for various biological targets. The dimethoxymethyl group, as a masked aldehyde, allows for further chemical modifications to explore structure-activity relationships (SAR).

Caption: Potential workflow for exploring the biological activity of this compound.

Conclusion

This compound is a molecule of interest within the broader, biologically significant class of 1,8-naphthyridines. While a complete experimental physicochemical profile is not yet available, this guide provides a consolidated overview of its known and predicted properties. The synthetic strategies and characterization methods outlined herein offer a practical framework for researchers to produce and validate this compound. Its potential as a versatile synthetic intermediate underscores its value in the ongoing quest for novel therapeutic agents. Further experimental investigation is warranted to fully elucidate its properties and explore its biological potential.

References

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Retrieved from [Link]

-

How To Determine Melting Point Of Organic Compounds? (2025). Chemistry For Everyone. Retrieved from [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024). Retrieved from [Link]

-

Melting Point Determination Lab Protocol. (n.d.). Studylib. Retrieved from [Link]

-

How can you determine the solubility of organic compounds? (2017). Quora. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Retrieved from [Link]

- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column. (n.d.). Google Patents.

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC - NIH. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Determination of pK(a) values of N-heterocyclic bases by fluorescence spectrophotometry. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (2025). Retrieved from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

-

Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). ACS Publications. Retrieved from [Link]

-

Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. (n.d.). SemOpenAlex. Retrieved from [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

- US4190657A - Naphthyridine derivatives. (n.d.). Google Patents.

-

What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? (2025). ResearchGate. Retrieved from [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]

-

(PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed. Retrieved from [Link]

- US8299306B2 - Accelerated synthesis of substituted hydroxymethyl phenols. (n.d.). Google Patents.

-

ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][8][11]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][8][11]. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

-

Chemistry and Biological Activities of 1,8-Naphthyridines. (2025). ResearchGate. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

Therapeutic preparation - Patent US-2183268-A. (n.d.). PubChem - NIH. Retrieved from [Link]

- WO2014026657A2 - A process for the preparation of a derivative of 2-methyl-2'-phenylpropionic acid using new intermediates. (2014). Google Patents.

-

Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI. Retrieved from [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000898). (n.d.). Retrieved from [Link]

-

Green design, synthesis of novel 2-methoxy-3-aryl-1,8-naphthyridines and their antimicrobial activity and molecular docking study. (n.d.). ResearchGate. Retrieved from [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). PMC. Retrieved from [Link]

-

Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

Multiple organelle-targeted 1,8-naphthyridine derivatives for detecting the polarity of. (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). ResearchGate. Retrieved from [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). PubMed Central. Retrieved from [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. studylib.net [studylib.net]

- 6. pennwest.edu [pennwest.edu]

- 7. byjus.com [byjus.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. quora.com [quora.com]

- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 13. Determination of pK(a) values of N-heterocyclic bases by fluorescence spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. metaphactory [semopenalex.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. acdlabs.com [acdlabs.com]

- 21. revroum.lew.ro [revroum.lew.ro]

- 22. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

An In-depth Technical Guide to 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine framework is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure."[1][2] Its rigid, planar geometry and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for designing molecules that can bind to a wide array of biological targets. Derivatives of 1,8-naphthyridine have demonstrated a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]

This guide focuses on a specific, highly versatile derivative: This compound . This compound serves as a crucial building block in synthetic chemistry, primarily due to the dimethoxymethyl group, which acts as a protected aldehyde. This feature allows for the stable storage and handling of the molecule, with the latent aldehyde functionality ready to be unmasked for subsequent, high-yield chemical transformations. Its CAS Number is 1203499-56-2 .[4]

PART 1: Core Compound Profile and Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is foundational to its application in research and development.

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1203499-56-2 | [4] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [4] |

| Molecular Weight | 218.25 g/mol | [4] |

| IUPAC Name | This compound | |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=N2)C(OC)OC | |

| InChI Key | InChI=1S/C12H14N2O2/c1-8-6-9-4-5-10(12(15-2)16-3)14-11(9)13-7-8/h4-7,12H,1-3H3 | [4] |

| Storage | Room temperature, under inert gas (e.g., Argon) | [5] |

Spectroscopic Characterization

While a specific experimental spectrum for this exact compound is not publicly available, characterization would follow standard analytical protocols for organic molecules. Based on its structure and data from analogous compounds, the expected spectroscopic data would be:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show distinct signals for the aromatic protons on the naphthyridine core, a singlet for the methyl group at C6, a singlet for the methoxy protons of the acetal, and a singlet for the acetal proton. The precise chemical shifts would provide confirmation of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would reveal the number of unique carbon environments, including signals for the aromatic carbons, the methyl carbon, the methoxy carbons, and the acetal carbon.

-

MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio, matching the molecular formula C₁₂H₁₄N₂O₂.

-

IR (Infrared Spectroscopy): The IR spectrum would display characteristic absorption bands for C-H, C=C, C=N, and C-O bonds, consistent with the molecule's structure.

PART 2: Synthesis and Mechanistic Considerations

The synthesis of 1,8-naphthyridine derivatives often involves multicomponent reactions or condensation strategies that efficiently construct the bicyclic core.[6] A plausible and efficient route for synthesizing this compound would leverage the well-established Friedländer annulation.

Proposed Synthetic Pathway: The Friedländer Annulation

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or ester) to form a quinoline or, in this case, a naphthyridine ring.

Causality behind Experimental Choices:

-

Starting Materials: The synthesis logically begins with 2-amino-6-methylnicotinaldehyde (or a protected precursor). This molecule provides the pre-formed pyridine ring containing the necessary amine and aldehyde functionalities in the correct ortho-relationship for cyclization. The second component, 1,1-dimethoxy-3-butanone, provides the remaining atoms needed to complete the second ring, along with the desired dimethoxymethyl group already in place.

-

Catalyst: A base catalyst, such as potassium hydroxide (KOH) or sodium ethoxide, is typically used to deprotonate the active methylene group of the butanone, initiating the condensation cascade. An acid catalyst can also be employed in some variations.

-

Reaction Conditions: The reaction is often performed at elevated temperatures in a suitable solvent like ethanol or dioxane to drive the condensation and subsequent cyclization/dehydration steps to completion.

Visualization: Synthetic Workflow

Caption: Proposed Friedländer synthesis of the target compound.

PART 3: Applications in Drug Discovery - A Versatile Chemical Hub

The primary value of this compound in drug development lies in its function as a strategic intermediate. The dimethoxymethyl group is a stable acetal that serves as a protecting group for an aldehyde.

Deprotection: Unmasking the Reactive Aldehyde

The acetal can be easily and cleanly hydrolyzed under mild acidic conditions to yield the corresponding aldehyde, 6-methyl-1,8-naphthyridine-2-carbaldehyde. This transformation is critical as it opens the door to a vast array of subsequent chemical modifications.

Protocol: Acetal Deprotection to Form Aldehyde

-

Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

-

Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl, e.g., 2N solution) or p-toluenesulfonic acid (p-TSA). The choice of acid depends on the substrate's sensitivity to other functional groups.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel.

Derivatization: Building Molecular Complexity

The unmasked aldehyde is a versatile functional handle for introducing diverse chemical moieties, which is essential for exploring the structure-activity relationship (SAR) in a drug discovery campaign.

Visualization: Derivatization Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. 204452-90-4 CAS MSDS (2-DIMETHOXYMETHYL-[1,8]NAPHTHYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pubs.rsc.org [pubs.rsc.org]

A Predictive Spectroscopic Guide to 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine (CAS 1203499-56-2).[1][2][3][4][5] As a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. In the absence of publicly available experimental spectra, this guide leverages data from analogous 1,8-naphthyridine derivatives to forecast the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data. Furthermore, it outlines the standard experimental protocols for acquiring this data, offering a comprehensive resource for researchers working with this or structurally related compounds.

Introduction

The 1,8-naphthyridine core is a privileged heterocyclic motif, with its derivatives exhibiting a wide array of biological activities. The title compound, this compound, with a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol , presents an interesting substitution pattern.[1] The dimethoxymethyl group at the 2-position serves as a masked aldehyde, offering a versatile handle for further synthetic transformations, while the methyl group at the 6-position can influence the molecule's electronic properties and steric profile.

Accurate structural elucidation through spectroscopic methods is the cornerstone of chemical research and development. This guide aims to provide a robust predictive framework for the spectroscopic characterization of this compound, thereby facilitating its identification, purity assessment, and the rational design of future experiments.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Experimental Protocol

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an electrospray ionization (ESI) source would be the instrument of choice. ESI is a soft ionization technique that is well-suited for the analysis of polar, nitrogen-containing heterocyclic compounds.

-

Sample Preparation: A dilute solution of the compound (approximately 1 µg/mL) would be prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: The sample would be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The data would be acquired in positive ion mode, as the nitrogen atoms in the 1,8-naphthyridine ring are readily protonated.

-

Data Analysis: The resulting mass spectrum would be analyzed to identify the protonated molecule [M+H]⁺ and any significant fragment ions.

Predicted Mass Spectrum

The predicted key ions in the ESI-MS spectrum of this compound are summarized in Table 1.

| Predicted Ion | Formula | Predicted m/z | Interpretation |

| [M+H]⁺ | [C12H15N2O2]⁺ | 219.1128 | Protonated molecule |

| [M-OCH3]⁺ | [C11H12N2O]⁺ | 188.0944 | Loss of a methoxy group |

| [M-CH(OCH3)2]⁺ | [C8H8N2]⁺ | 132.0682 | Loss of the dimethoxymethyl group |

The high-resolution mass of the protonated molecule is a critical piece of data for confirming the elemental composition. The fragmentation pattern can provide valuable structural insights. The initial loss of a methoxy radical or methanol is a common fragmentation pathway for acetals. Subsequent fragmentation could involve the loss of the entire dimethoxymethyl substituent.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Experimental Protocol

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used to acquire the spectrum.

-

Sample Preparation: The sample could be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The positions and intensities of the absorption bands would be correlated with the presence of specific functional groups and vibrational modes of the molecule.

Predicted IR Spectrum

The predicted characteristic IR absorption bands for this compound are presented in Table 2. These predictions are based on the analysis of structurally similar aromatic and heterocyclic compounds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2980-2850 | Medium | C-H stretching (aliphatic -CH3 and -OCH3) |

| 1620-1580 | Strong | C=N and C=C stretching (naphthyridine ring) |

| 1500-1400 | Medium | C=C stretching (naphthyridine ring) |

| 1150-1050 | Strong | C-O stretching (acetal) |

| 850-750 | Strong | C-H out-of-plane bending (aromatic) |

The IR spectrum is expected to be dominated by strong absorptions corresponding to the C=N and C=C stretching vibrations of the 1,8-naphthyridine ring system and the C-O stretching of the dimethoxymethyl group.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integrations of the signals, the connectivity and spatial arrangement of atoms can be determined.

Predicted Experimental Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

-

Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) would be used as an internal standard (δ 0.00 ppm).

-

Data Acquisition: A suite of NMR experiments would be performed, including:

-

¹H NMR for proton chemical shifts, integrations, and coupling patterns.

-

¹³C NMR for carbon chemical shifts.

-

2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for determining long-range ¹H-¹³C correlations and confirming the connectivity of the molecule.

-

Predicted ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound are detailed in Table 3. The numbering scheme used for the predictions is shown in Figure 1.

Figure 1: Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 7.5 - 7.7 | d | 8.0 - 9.0 | 1H |

| H-4 | 8.0 - 8.2 | d | 8.0 - 9.0 | 1H |

| H-5 | 7.2 - 7.4 | d | 8.0 - 9.0 | 1H |

| H-7 | 8.3 - 8.5 | d | 8.0 - 9.0 | 1H |

| CH(OCH₃)₂ | 5.5 - 5.7 | s | - | 1H |

| OCH₃ | 3.4 - 3.6 | s | - | 6H |

| CH₃ | 2.5 - 2.7 | s | - | 3H |

The aromatic protons are expected to appear as doublets due to coupling with their adjacent protons on the same ring. The acetal proton will be a singlet, and the two methoxy groups will likely be equivalent, giving rise to a single singlet integrating to six protons. The methyl group at the 6-position will also be a singlet.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 4.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-4a | 150 - 155 |

| C-5 | 120 - 125 |

| C-6 | 145 - 150 |

| C-7 | 130 - 135 |

| C-8a | 155 - 160 |

| CH(OCH₃)₂ | 100 - 105 |

| OCH₃ | 50 - 55 |

| CH₃ | 20 - 25 |

The quaternary carbons (C-2, C-4a, C-6, and C-8a) are expected to be downfield. The acetal carbon will have a characteristic chemical shift in the 100-105 ppm range.

Figure 2: Predicted ¹H-¹³C HMBC Correlations

Sources

Crystal structure of 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine

An In-Depth Technical Guide to the Anticipated Crystal Structure of 2-(Dimethoxymethyl)-6-methyl-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific derivative, this compound, providing a comprehensive technical overview of its anticipated crystal structure and the methodologies for its determination. While a definitive crystal structure for this exact compound is not publicly available, this document leverages crystallographic data from analogous structures to offer predictive insights into its molecular geometry, packing, and intermolecular interactions. Furthermore, detailed protocols for its synthesis, crystallization, and characterization by single-crystal X-ray diffraction are presented, aiming to equip researchers with the foundational knowledge for their own investigations.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound, has garnered significant interest in drug discovery due to its versatile biological profile.[1][2] The arrangement of its nitrogen atoms allows for diverse substitution patterns, leading to a broad chemical space for the development of novel therapeutic agents. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective drugs. X-ray crystallography remains the gold standard for providing this detailed structural information.[3] This guide will provide a predictive analysis of the crystal structure of this compound and a practical framework for its empirical determination.

Predicted Molecular Geometry and Structural Features

Based on the analysis of published crystal structures of similar 1,8-naphthyridine derivatives, several key features of the molecular geometry of this compound can be anticipated.[4][5][6]

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value | Justification |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for substituted naphthyridine derivatives.[5][6] |

| Space Group | P2₁/c or Pca2₁ | These space groups are frequently observed for similar heterocyclic compounds.[6] |

| Unit Cell Dimensions | a ≈ 7-14 Å, b ≈ 7-20 Å, c ≈ 18-26 Å | Based on analogs like 2,7-Dimethyl-1,8-naphthyridine and 2-(4-methoxyphenyl)-3-methyl-1,8-naphthyridine.[5][6] |

| Z (Molecules per unit cell) | 4 or 8 | Typical for organic molecules of this size.[5][6] |

| Dihedral Angle (between pyridine rings) | < 5° | The 1,8-naphthyridine core is expected to be nearly planar.[5] |

The dimethoxymethyl group at the 2-position is likely to exhibit rotational flexibility around the C2-C(acetal) bond. The precise conformation will be influenced by crystal packing forces and any intramolecular hydrogen bonding. The methyl group at the 6-position is not expected to significantly distort the planarity of the naphthyridine core.

Synthesis and Crystallization: A Practical Workflow

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted 1,8-naphthyridines.[7][8]

Proposed Synthetic Protocol

A potential synthesis could involve the condensation of a suitably substituted aminopyridine with a β-dicarbonyl compound or its equivalent.

dot

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add malonaldehyde bis(dimethyl acetal) (1.2 eq).

-

Catalysis: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Crystallization Protocol

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis.

Step-by-Step Protocol:

-

Solvent Selection: Screen a range of solvents to find a suitable system where the compound has moderate solubility. Common solvents for crystallization of naphthyridine derivatives include chloroform, ethanol, and acetonitrile.[5]

-

Slow Evaporation: Dissolve the purified compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: Alternatively, dissolve the compound in a good solvent and place this solution in a larger sealed container with a poor solvent in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor and dry them on a filter paper.

Crystal Structure Determination: A Comprehensive Workflow

The following section outlines the standard workflow for determining the crystal structure of a novel compound using single-crystal X-ray diffraction.

dot

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,7-Dimethyl-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

The Dimethoxymethyl Group on the 1,8-Naphthyridine Core: A Gateway to Functional Diversity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic functionalization of this core is paramount for the development of novel therapeutic agents. The dimethoxymethyl group, serving as a stable and versatile precursor to the formyl group, offers a crucial entry point for a diverse range of chemical transformations at the C2 position of the 1,8-naphthyridine ring. This guide provides a comprehensive exploration of the reactivity of the 2-(dimethoxymethyl)-1,8-naphthyridine, detailing its conversion to the key 1,8-naphthyridine-2-carbaldehyde intermediate and subsequent elaboration into various functional moieties.

The 2-(Dimethoxymethyl)-1,8-naphthyridine: A Protected Aldehyde Synthon

The dimethoxymethyl group is a dimethyl acetal of a formyl group. This protecting group strategy is essential as the direct introduction or presence of a reactive aldehyde can be incompatible with many synthetic steps involved in the construction of the naphthyridine core itself. 2-(Dimethoxymethyl)-1,8-naphthyridine is a stable, crystalline solid that serves as a key intermediate for the controlled release of the highly reactive 1,8-naphthyridine-2-carbaldehyde.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | |

| Molecular Weight | 204.22 g/mol | |

| Appearance | Solid (predicted) | |

| IUPAC Name | 2-(dimethoxymethyl)-1,8-naphthyridine |

Spectroscopic Characterization (Predicted)

A thorough spectroscopic analysis is crucial for the unambiguous identification of 2-(dimethoxymethyl)-1,8-naphthyridine. Based on data from analogous 1,8-naphthyridine derivatives, the following spectral characteristics are anticipated.[3][4][5]

¹H NMR (400 MHz, CDCl₃):

-

δ 9.1-9.0 (dd, 1H): H7 proton, ortho to the ring nitrogen.

-

δ 8.2-8.1 (dd, 1H): H4 proton.

-

δ 7.5-7.4 (m, 2H): H3 and H5 protons.

-

δ 7.3-7.2 (dd, 1H): H6 proton.

-

δ 5.6 (s, 1H): Acetal proton (CH(OCH₃)₂).

-

δ 3.4 (s, 6H): Methoxy protons (OCH₃).

¹³C NMR (100 MHz, CDCl₃):

-

δ 160-155: C2 and C8a.

-

δ 154-150: C8.

-

δ 138-135: C4 and C7.

-

δ 125-120: C3, C4a, C5, and C6.

-

δ 105-100: Acetal carbon (CH(OCH₃)₂).

-

δ 55-50: Methoxy carbons (OCH₃).

Unveiling the Reactivity: Hydrolysis to 1,8-Naphthyridine-2-carbaldehyde

The cornerstone of the dimethoxymethyl group's utility is its facile, acid-catalyzed hydrolysis to the corresponding aldehyde. This deprotection step is typically clean and high-yielding, providing the key intermediate, 1,8-naphthyridine-2-carbaldehyde, for subsequent transformations.

Caption: Acid-catalyzed hydrolysis of the dimethoxymethyl group.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Objective: To deprotect 2-(dimethoxymethyl)-1,8-naphthyridine to afford 1,8-naphthyridine-2-carbaldehyde.

Materials:

-

2-(Dimethoxymethyl)-1,8-naphthyridine

-

Tetrahydrofuran (THF) or Acetone

-

2M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(dimethoxymethyl)-1,8-naphthyridine in THF or acetone in a round-bottom flask.

-

Add 2M HCl dropwise to the solution while stirring at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, neutralize the mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,8-naphthyridine-2-carbaldehyde.

-

Purify the product by column chromatography on silica gel if necessary.

Expected Yield: >90%

A Versatile Intermediate: Reactions of 1,8-Naphthyridine-2-carbaldehyde

The generated 1,8-naphthyridine-2-carbaldehyde is a versatile building block that can undergo a variety of classical carbonyl reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Caption: Key reactions of 1,8-naphthyridine-2-carbaldehyde.

Knoevenagel Condensation: Formation of C=C Bonds

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, reacting the aldehyde with an active methylene compound in the presence of a weak base to yield an α,β-unsaturated product.[6][7][8] This reaction is particularly useful for introducing electron-withdrawing groups and extending the conjugation of the naphthyridine system.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-(1,8-naphthyridin-2-yl)methylene)malononitrile.

Materials:

-

1,8-Naphthyridine-2-carbaldehyde

-

Malononitrile

-

Ethanol or Isopropanol

-

Piperidine (catalytic amount)

Procedure:

-

To a solution of 1,8-naphthyridine-2-carbaldehyde in ethanol, add malononitrile.

-

Add a catalytic amount of piperidine and stir the mixture at room temperature.

-

The product often precipitates from the reaction mixture upon formation.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Expected Yield: 85-95%[9]

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes.[10] By choosing the appropriate phosphonium ylide, a wide variety of substituted vinyl-1,8-naphthyridines can be prepared, which are valuable intermediates for further functionalization.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

Objective: To synthesize 2-vinyl-1,8-naphthyridine.

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

1,8-Naphthyridine-2-carbaldehyde

Procedure:

-

Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the suspension to 0 °C and add n-BuLi dropwise. The formation of the orange-red ylide will be observed.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the ylide solution to 0 °C and add a solution of 1,8-naphthyridine-2-carbaldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aldehyde.

-

Quench the reaction with saturated ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Expected Yield: 60-80% (dependent on substrate and conditions)[11]

Reductive Amination: Introduction of Nitrogen-Containing Moieties

Reductive amination is a highly efficient method for the formation of C-N bonds, converting the aldehyde into a primary, secondary, or tertiary amine.[12][13][14] This reaction is of great importance in drug discovery for the synthesis of bioactive amine-containing molecules.

Experimental Protocol: Reductive Amination with Aniline

Objective: To synthesize N-(1,8-naphthyridin-2-ylmethyl)aniline.

Materials:

-

1,8-Naphthyridine-2-carbaldehyde

-

Aniline

-

1,2-Dichloroethane (DCE) or Methanol

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve 1,8-naphthyridine-2-carbaldehyde and aniline in DCE in a round-bottom flask.

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride in one portion.

-

Stir the reaction at room temperature until the starting materials are consumed as monitored by TLC.

-

Quench the reaction with saturated NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Expected Yield: 70-90%[15]

Conclusion

The dimethoxymethyl group on the 1,8-naphthyridine core is a synthetically valuable handle that provides a stable and reliable route to the versatile 1,8-naphthyridine-2-carbaldehyde intermediate. The subsequent high-yielding transformations, including Knoevenagel condensation, Wittig olefination, and reductive amination, open up a vast chemical space for the development of novel 1,8-naphthyridine derivatives. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this important heterocyclic system and to design and synthesize new molecules with potential therapeutic applications.

References

-

Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][6][16]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][6][16]. Retrieved from [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds... | Download Table. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Bright sensitive ratiometric fluorescent probe enabling endogenous FA imaging and mechanistic exploration of indirect oxidative damage of. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

ResearchGate. (2023, July 20). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

National Institutes of Health. (2017, February 22). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Andrew G. Myers Research Group. (n.d.). Olefination Reactions. Retrieved from [Link]

-

Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Dimethoxymethyl)-1,8-naphthyridine. Retrieved from [Link]

-

Sci-Hub. (n.d.). Advances in 1,8-Naphthyridines Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]

-

PubMed. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Retrieved from [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. Knoevenagel Condensation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. Reductive Amination - Chemistry Steps [chemistrysteps.com]

The "Magic Methyl" Effect in Miniature: Unlocking the Therapeutic Potential of the 6-Methyl Group on the 1,8-Naphthyridine Scaffold

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] While extensive research has focused on substitutions at various positions of this versatile bicyclic system, the nuanced yet profound influence of a seemingly simple methyl group at the 6-position has emerged as a critical determinant of biological activity and pharmacokinetic profile. This technical guide provides a comprehensive exploration of the multifaceted role of the 6-methyl group in 1,8-naphthyridine derivatives, offering insights into its impact on synthesis, molecular interactions, and therapeutic potential.

The 6-Methyl Group: A Subtle Modification with Significant Consequences

The introduction of a methyl group at the C6 position of the 1,8-naphthyridine ring, while a minor structural alteration, can dramatically influence the molecule's physicochemical properties and its interactions with biological targets. This "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, often leads to enhanced potency, improved metabolic stability, and altered selectivity. In the context of 1,8-naphthyridine derivatives, the 6-methyl group has been shown to play a pivotal role in modulating a range of biological activities.

Enhancing Anticancer Activity: A Tale of Two Positions

Structure-activity relationship (SAR) studies have revealed that the placement of a methyl group on the 1,8-naphthyridine core is far from arbitrary. Research has indicated that methyl-substituted compounds at the C6 or C7 positions generally exhibit greater anticancer activity than those substituted at the C5 position.[4] This suggests that the steric and electronic properties imparted by the methyl group at the 6-position are strategically important for interacting with anticancer targets.

While direct comparative studies with IC50 values for a 6-methyl derivative and its unsubstituted parent compound are not abundantly available in the public domain, the general trend points towards the beneficial impact of substitution at this position. For instance, a series of novel 2-phenyl-7-methyl-1,8-naphthyridine derivatives have shown potent cytotoxic activity against the MCF7 human breast cancer cell line, with some compounds exhibiting greater potency than the reference drug staurosporine.[5] Although this study focuses on a 7-methyl substitution, it underscores the importance of methylation on this side of the naphthyridine ring.

Modulating Antibacterial Efficacy: Fine-Tuning the Interaction with DNA Gyrase

The 1,8-naphthyridine scaffold is the cornerstone of the quinolone class of antibiotics, which exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV.[1] The substitution pattern on the naphthyridine ring is crucial for the potency and spectrum of these antibacterial agents.

While much of the focus has been on other positions, the C6 position has been identified as a key site for modification to enhance antibacterial activity. For example, the introduction of a bromine atom at the C6 position of certain 7-methyl-1,8-naphthyridinone derivatives was found to enhance their antibacterial activity. This highlights the sensitivity of this position to substitution and its role in the interaction with the bacterial target.

Mechanistic Insights: How the 6-Methyl Group Exerts its Influence

The observed biological effects of the 6-methyl group can be attributed to a combination of steric, electronic, and hydrophobic factors that influence the molecule's interaction with its biological target and its overall pharmacokinetic profile.

A Thermodynamic Advantage in DNA Binding

A key mechanism of action for many 1,8-naphthyridine derivatives is their ability to interact with DNA. A revealing study on the binding of 2-amino-1,8-naphthyridine derivatives to an abasic site in DNA duplexes has shed light on the thermodynamic contribution of the 6-methyl group. The introduction of methyl groups, including at the C6 position (as in 2-amino-5,6,7-trimethyl-1,8-naphthyridine), was found to significantly enhance the binding affinity for cytosine.[6]

This enhanced affinity is not driven by a more favorable enthalpy of binding but rather by a reduction in the loss of binding entropy.[6] The methyl groups, through hydrophobic interactions, likely reduce the entropic penalty associated with the binding event, leading to a more stable complex. This provides a compelling rationale for the increased potency observed in some 6-methylated 1,8-naphthyridine derivatives that target DNA or DNA-associated proteins.

Diagram: Thermodynamic Impact of Methylation on DNA Binding

Caption: The 6-methyl group enhances DNA binding affinity primarily by reducing the entropic penalty.

Steric and Electronic Effects on Target Engagement

The 6-methyl group can also exert steric and electronic effects that influence how the 1,8-naphthyridine derivative fits into the binding pocket of a target protein, such as a kinase or a bacterial enzyme.

-

Steric Influence: The methyl group can provide beneficial steric bulk, promoting favorable van der Waals interactions with hydrophobic pockets in the target protein. Conversely, it can also introduce steric hindrance that prevents non-productive binding modes, thereby increasing selectivity.

-

Electronic Influence: As an electron-donating group, the methyl group can subtly alter the electron density of the naphthyridine ring system. This can affect the strength of hydrogen bonds and other electrostatic interactions with the target protein.

Synthesis of 6-Methyl-1,8-Naphthyridine Derivatives: The Friedländer Annulation

The most common and versatile method for the synthesis of the 1,8-naphthyridine core is the Friedländer annulation.[7][8][9][10] This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde (or ketone) with a compound containing an active methylene group.

To synthesize a 6-methyl-1,8-naphthyridine derivative, the key starting material is 2-amino-5-methylnicotinaldehyde .[11][12] The methyl group at the 5-position of the pyridine ring becomes the 6-methyl group in the resulting 1,8-naphthyridine.

Diagram: Friedländer Synthesis of a 6-Methyl-1,8-Naphthyridine

Caption: The Friedländer synthesis is a key route to 6-methyl-1,8-naphthyridines.

Experimental Protocol: General Procedure for the Friedländer Synthesis of a 6-Methyl-1,8-Naphthyridine Derivative

-

Reactant Preparation: In a round-bottom flask, dissolve 2-amino-5-methylnicotinaldehyde (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol, water, or a solvent-free system).

-

Catalyst Addition: Add a catalytic amount of a base (e.g., KOH, piperidine) or an acid (e.g., p-toluenesulfonic acid).

-

Reaction: Stir the mixture at a temperature ranging from room temperature to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 6-methyl-1,8-naphthyridine derivative.

Pharmacokinetic Profile: The 6-Methyl Group's Impact on ADME Properties

The introduction of a methyl group can significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[13][14][15] While specific ADME data for a wide range of 6-methyl-1,8-naphthyridine derivatives is limited, general principles of medicinal chemistry allow for informed predictions.

-

Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can lead to enhanced membrane permeability and absorption, but may also increase binding to plasma proteins and metabolic enzymes.

-

Metabolic Stability: The methyl group can block sites of metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of the compound. This is a common strategy in drug design to improve the pharmacokinetic profile.

-

Solubility: The increase in lipophilicity from a methyl group can sometimes lead to a decrease in aqueous solubility, which can be a challenge for formulation and bioavailability.

Future Directions and Conclusion

The 6-methyl group on the 1,8-naphthyridine scaffold is a powerful tool for medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of this important class of compounds. While the existing research highlights its potential, several areas warrant further investigation:

-

Systematic SAR Studies: There is a need for more systematic studies that directly compare the biological activity (with IC50 values) of 6-methyl-1,8-naphthyridine derivatives with their unsubstituted analogs across a range of therapeutic targets.

-

Pharmacokinetic Profiling: Detailed in vitro and in vivo ADME studies are required to fully understand the impact of the 6-methyl group on the pharmacokinetic profile of these derivatives.

-

Structural Biology: X-ray crystallographic studies of 6-methyl-1,8-naphthyridine derivatives in complex with their biological targets would provide invaluable insights into the specific molecular interactions that drive their enhanced potency and selectivity.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes: thermodynamic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. 1,8-Naphthyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. 2-Amino-5-methylnicotinaldehyde | 1023814-35-8 [chemicalbook.com]

- 12. 2-Amino-5-methylnicotinaldehyde | C7H8N2O | CID 32639818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Substituted 1,8-Naphthyridines: A Technical Guide to Their Diverse Biological Activities

Foreword

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents with enhanced efficacy and diminished side effects. Within this dynamic field, nitrogen-containing heterocyclic compounds have consistently emerged as privileged scaffolds in drug discovery. Among these, the 1,8-naphthyridine core has garnered significant attention from researchers globally.[1][2][3] Its versatile synthetic accessibility and the diverse array of biological activities exhibited by its derivatives make it a compelling starting point for the development of new pharmaceuticals.[1] This technical guide provides an in-depth exploration of the multifaceted biological potential of substituted 1,8-naphthyridines, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these compounds have shown promise, elucidate their mechanisms of action, and provide insights into the experimental methodologies used for their evaluation.

The 1,8-Naphthyridine Scaffold: A Foundation for Diverse Pharmacology

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound composed of two fused pyridine rings, serves as a versatile template for the design of biologically active molecules. The ability to introduce a wide variety of substituents at different positions of the naphthyridine core allows for the fine-tuning of its physicochemical properties and biological targets. This structural versatility is a key reason for the broad spectrum of pharmacological activities associated with this class of compounds.[1][2][3] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3]

A common and efficient method for the synthesis of substituted 1,8-naphthyridines is the Friedländer annulation reaction. This classical method involves the condensation of a 2-amino-3-formylpyridine with a compound containing a reactive methylene group, such as a ketone or an ester. Greener synthetic methodologies, for instance, utilizing water as a solvent, have also been developed to enhance the sustainability of these processes.[4][5]

Caption: Generalized workflow of the Friedländer synthesis.

Anticancer Activity: Targeting the Machinery of Malignancy

The development of novel anticancer agents is a cornerstone of modern drug discovery. Substituted 1,8-naphthyridines have emerged as a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines.[6][7][8]

Mechanism of Action: Topoisomerase II Inhibition

A key mechanism through which certain 1,8-naphthyridine derivatives exert their anticancer effects is the inhibition of topoisomerase II (Topo II).[9][10] Topo II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-Topo II cleavage complex, these compounds lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.[9] Molecular docking studies have suggested that these derivatives can bind to the etoposide binding pocket of topoisomerase IIβ, acting as Topo II poisons.[9]

Caption: Topoisomerase II inhibition by 1,8-naphthyridines.

Other Anticancer Mechanisms

Beyond Topoisomerase II inhibition, substituted 1,8-naphthyridines have been reported to target other critical pathways in cancer progression. These include the inhibition of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[2][8]

In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of novel 1,8-naphthyridine derivatives is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.

Table 1: Examples of Anticancer Activity of Substituted 1,8-Naphthyridines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 47 | MIAPaCa (Pancreatic) | 0.41 | [6][7] |

| 47 | K-562 (Leukemia) | 0.77 | [6][7] |

| 36 | PA-1 (Ovarian) | 1.19 | [6][7] |

| 29 | PA-1 (Ovarian) | 0.41 | [6][7] |

| 29 | SW620 (Colon) | 1.4 | [6][7] |

| 12 | HBL-100 (Breast) | 1.37 | [11][12] |

| 17 | KB (Oral) | 3.7 | [11][12] |

| 22 | SW-620 (Colon) | 3.0 | [11][12] |

| 5p | HepG-2 (Liver) | Potent Activity | [9][10] |

| 5g | HepG-2 (Liver) | Potent Activity | [9][10] |

| 10c | MCF7 (Breast) | 1.47 | [13] |

| 8d | MCF7 (Breast) | 1.62 | [13] |

| 4d | MCF7 (Breast) | 1.68 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,8-naphthyridine derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibacterial and antifungal agents.[14][15] 1,8-Naphthyridine derivatives have a long-standing history in this area, with nalidixic acid, a 1,8-naphthyridine derivative, being one of the first synthetic quinolone antibiotics.[16][17]

Mechanism of Action: DNA Gyrase Inhibition

The primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[14][16][18] DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to the cessation of bacterial growth and cell death. This mechanism is shared with the fluoroquinolone class of antibiotics.[14][18] Some derivatives have also been shown to inhibit other bacterial topoisomerases.[18]

Potentiation of Existing Antibiotics

Interestingly, some substituted 1,8-naphthyridines that lack direct antibacterial activity have been shown to potentiate the efficacy of existing antibiotics, such as fluoroquinolones, against multi-resistant bacterial strains.[14][19] This synergistic effect is thought to be related to the structural similarity and shared mechanism of action, as well as the potential inhibition of bacterial efflux pumps, which are a common mechanism of drug resistance.[18]

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of 1,8-naphthyridine derivatives is assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the 1,8-naphthyridine derivative in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral and Anti-inflammatory Potential

Beyond their anticancer and antimicrobial properties, substituted 1,8-naphthyridines have demonstrated promising activity in other therapeutic areas.

Antiviral Activity

Several 1,8-naphthyridine derivatives have been reported to exhibit antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), human cytomegalovirus (HCMV), and herpes simplex virus (HSV).[1][20] The mechanisms of action in this context are diverse and can involve the inhibition of viral enzymes or interference with viral replication processes. For instance, some naphthyridine derivatives have shown potent activity against both wild-type and drug-resistant strains of HCMV, suggesting a novel mechanism of action.[21]

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases, including cancer and autoimmune disorders.[7] Certain 1,8-naphthyridine derivatives have been shown to possess anti-inflammatory properties, often evaluated by their ability to downregulate the production of pro-inflammatory cytokines.[6][11] This dual anticancer and anti-inflammatory activity makes these compounds particularly interesting for further investigation.[7][22]

Conclusion and Future Directions

The substituted 1,8-naphthyridine scaffold represents a highly versatile and privileged structure in medicinal chemistry, with a demonstrated potential across a wide spectrum of therapeutic areas.[1][2][3] The ability to readily modify the core structure allows for the optimization of activity against specific biological targets. The well-established anticancer and antimicrobial activities, coupled with emerging evidence for their antiviral and anti-inflammatory potential, underscore the continued importance of research into this class of compounds.

Future efforts in this field should focus on:

-

Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of different substituents on biological activity and selectivity.

-

Mechanism of Action Elucidation: To identify and validate the molecular targets for novel derivatives.

-

In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.

-

Development of Novel Synthetic Methodologies: To create more diverse and complex 1,8-naphthyridine libraries for screening.

The continued exploration of substituted 1,8-naphthyridines holds significant promise for the discovery and development of the next generation of therapeutic agents to address unmet medical needs.

References

-

Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Pharmaceuticals, 14(9), 890. [Link]

-

da Silva, A. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(24), 7486. [Link]

-

Kamal, A., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 17(13), 4645-4661. [Link]

-

Kamal, A., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 15(23), 7349-7359. [Link]

-

Deshmukh, M. B., et al. (2002). Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. Il Farmaco, 57(8), 631-639. [Link]

-

Szeliga, J., & Urban, A. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 14(11), 1109. [Link]

-

Kamal, A., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 934-946. [Link]

-

Urban, A., Szeliga, J., & Gierczyk, B. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(1), 74. [Link]

-

Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. [Link]

-

Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-955. [Link]

-

Smith, C. D., et al. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(10), 2683-2689. [Link]

-

Eweas, A. F., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(7), e2300035. [Link]

-

Urban, A., Szeliga, J., & Gierczyk, B. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(1), 74. [Link]

-

Guerrini, G., et al. (2008). 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[1][11][14]triazolo[4,3-a][1][16]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring. European Journal of Medicinal Chemistry, 43(3), 584-594. [Link]

-

da Silva, A. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(24), 7486. [Link]

-

Wang, H., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28097-28105. [Link]

-

Kamal, A., et al. (2008). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 18(11), 3207-3211. [Link]

-

Smith, C. D., et al. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(10), 2683-2689. [Link]

-

Singh, P., & Murugesan, S. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. [Link]

-